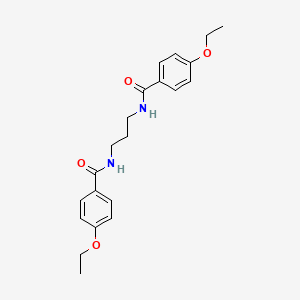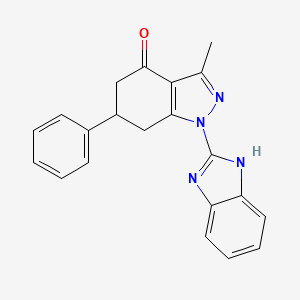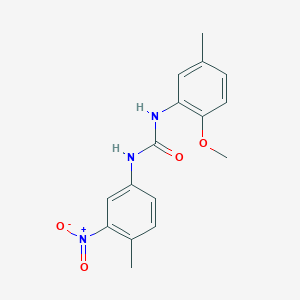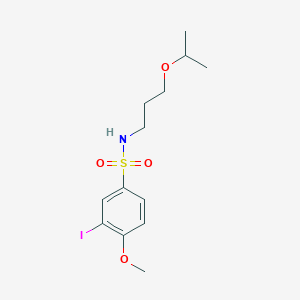
N,N'-1,3-propanediylbis(4-ethoxybenzamide)
Overview
Description
N,N'-1,3-propanediylbis(4-ethoxybenzamide), also known as PBAE, is a synthetic compound that has gained attention in scientific research due to its potential applications in drug delivery systems. PBAE is a type of polymer that can be used to encapsulate drugs and deliver them to specific target cells.
Mechanism of Action
The mechanism of action of N,N'-1,3-propanediylbis(4-ethoxybenzamide) involves the electrostatic interaction between the positively charged polymer and the negatively charged cell membrane. This interaction leads to the formation of a complex that can enter the cell through endocytosis. Once inside the cell, the drug or genetic material is released from the polymer, leading to its therapeutic effect.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(4-ethoxybenzamide) has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have good biocompatibility with various cell types, including primary cells and cell lines. N,N'-1,3-propanediylbis(4-ethoxybenzamide) can be tailored to have different physicochemical properties, such as size and charge, which can affect its cellular uptake and drug release properties.
Advantages and Limitations for Lab Experiments
N,N'-1,3-propanediylbis(4-ethoxybenzamide) has several advantages for lab experiments, including its ease of synthesis, versatility, and biocompatibility. It can be easily modified to have different properties, such as size and charge, which can be tailored for specific applications. However, N,N'-1,3-propanediylbis(4-ethoxybenzamide) can also have limitations, such as its potential for batch-to-batch variability and its sensitivity to environmental conditions, such as pH and temperature.
Future Directions
There are several future directions for N,N'-1,3-propanediylbis(4-ethoxybenzamide) research, including the development of more efficient and targeted drug delivery systems, the optimization of polymer properties for specific applications, and the exploration of N,N'-1,3-propanediylbis(4-ethoxybenzamide) for gene therapy applications. Additionally, the development of new analytical techniques for N,N'-1,3-propanediylbis(4-ethoxybenzamide) characterization and the investigation of its long-term toxicity and immunogenicity will be important for its clinical translation.
Conclusion:
In conclusion, N,N'-1,3-propanediylbis(4-ethoxybenzamide) is a synthetic polymer that has shown promise for its potential applications in drug delivery systems. Its ease of synthesis, versatility, and biocompatibility make it a promising candidate for the treatment of various diseases. Further research is needed to optimize its properties and explore its potential for clinical translation.
Scientific Research Applications
N,N'-1,3-propanediylbis(4-ethoxybenzamide) has been extensively studied for its potential applications in drug delivery systems. Its ability to encapsulate drugs and deliver them to specific target cells has made it a promising candidate for the treatment of various diseases, such as cancer and infectious diseases. N,N'-1,3-propanediylbis(4-ethoxybenzamide) can also be used to deliver genetic material, such as DNA and RNA, for gene therapy applications.
properties
IUPAC Name |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-26-18-10-6-16(7-11-18)20(24)22-14-5-15-23-21(25)17-8-12-19(13-9-17)27-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBIINDJXGEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-{[(4-bromophenyl)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4701491.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4701496.png)
![3-isopropoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4701502.png)

![N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)

![(2-chloro-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4701529.png)

![2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4701537.png)
![2-(ethylsulfonyl)-N-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4701544.png)


![1-[(4-methoxyphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4701577.png)
